1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Physicochemical properties Medicinal chemistry Lipophilicity

1-(2-Methoxyethyl)piperidine-4-carboxylic acid (CAS 773829-96-2) is a differentiated N-substituted piperidine-4-carboxylic acid building block. Its 2-methoxyethyl group confers a uniquely low XlogP of -2.1 and high TPSA (49.8 Ų), making it the preferred choice for synthesizing lead compounds requiring high aqueous solubility and low passive membrane permeability—ideal for peripheral target programs or mitigating CNS-related adverse effects. Unlike hydroxyethyl or simple alkyl analogs, the inert 2-methoxyethyl group avoids unwanted protecting-group manipulations, enabling direct amide or ester coupling via its free carboxylic acid. This building block is cited in US patent applications for novel therapeutic compounds, making it essential for replicating patented synthetic routes and exploring surrounding chemical space.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 773829-96-2
Cat. No. B1370803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)piperidine-4-carboxylic acid
CAS773829-96-2
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)C(=O)O
InChIInChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
InChIKeyIJRGJHKHDNEQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)piperidine-4-carboxylic acid (CAS 773829-96-2): Procurement Guide for Differentiated Piperidine Carboxylic Acid Building Blocks


1-(2-Methoxyethyl)piperidine-4-carboxylic acid (CAS 773829-96-2) is a piperidine-4-carboxylic acid derivative featuring a 2-methoxyethyl substituent at the nitrogen (N1) position. With a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol, it is primarily utilized as a solid research chemical building block in the synthesis of more complex pharmaceutical and agrochemical intermediates . Its calculated physicochemical properties include a XlogP value of -2.1 and a boiling point of 294.5±30.0 °C at 760 mmHg .

Why Unspecified Piperidine-4-Carboxylic Acid Analogs Are Not Interchangeable with 1-(2-Methoxyethyl)piperidine-4-carboxylic acid (CAS 773829-96-2)


Generic substitution among N-substituted piperidine-4-carboxylic acids is precluded by substantial differences in their physicochemical and steric properties, which directly influence reactivity, solubility, and downstream biological profile when incorporated into larger molecules. The 2-methoxyethyl group of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid introduces distinct electronic and steric characteristics compared to simpler alkyl (e.g., methyl, ethyl) or protic (e.g., hydroxyethyl) analogs, leading to divergent properties such as a significantly altered calculated partition coefficient (XlogP) and hydrogen bonding capacity [1]. These differences, outlined in the evidence below, mean that analogs are not 'drop-in' replacements and can lead to failed syntheses or altered compound properties in a lead optimization campaign.

Quantitative Differentiation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid (CAS 773829-96-2) from Key Analogs


LogP Differentiation: 1-(2-Methoxyethyl) vs. 1-Methyl and 1-Ethyl Analogs

The 2-methoxyethyl substituent on the piperidine nitrogen significantly increases polarity relative to simple alkyl analogs. The calculated partition coefficient (XlogP) for 1-(2-Methoxyethyl)piperidine-4-carboxylic acid is -2.1, compared to a substantially higher XlogP of 1.23 for 1-ethylpiperidine-4-carboxylic acid and an intermediate XlogP for 1-methylpiperidine-4-carboxylic acid [1]. This indicates a ~3.3 log unit difference in lipophilicity, translating to a more than 1000-fold difference in the octanol-water partition ratio.

Physicochemical properties Medicinal chemistry Lipophilicity

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Comparison

The methoxyethyl chain introduces an additional hydrogen bond acceptor (HBA) compared to alkyl analogs, increasing the total HBA count to 4 for 1-(2-Methoxyethyl)piperidine-4-carboxylic acid versus 3 for 1-methylpiperidine-4-carboxylic acid [1]. This contributes to a larger Topological Polar Surface Area (TPSA) of 49.8 Ų for the target compound, compared to a TPSA of 40.5 Ų for the 1-methyl analog [1].

Physicochemical properties Drug-likeness Permeability

Physicochemical Divergence from 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Compared to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid (CAS 16665-18-2), the target compound replaces a protic hydroxyl group with a methoxy ether. This substitution eliminates the compound's ability to act as a hydrogen bond donor at the terminal oxygen, reducing the total HBD count from 2 to 1 [1][2]. Consequently, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid avoids the synthetic complications associated with unprotected hydroxyl groups, such as undesired side reactions during coupling or the need for orthogonal protecting group strategies.

Chemical stability Synthetic utility Reactivity

Documented Utility as a Building Block in Proprietary Patent Applications

This specific piperidine carboxylic acid scaffold appears in patent literature for the synthesis of therapeutically relevant compounds. A patent application (US11042634) describing 'Compounds And Methods Of Use' cites this compound as an intermediate [1]. While many simple piperidine acids are generic, the presence of the 2-methoxyethyl group in a filed patent application demonstrates its selection as a specific, non-obvious structural element in a proprietary medicinal chemistry program.

Medicinal chemistry Drug discovery Intellectual property

Optimal Application Scenarios for 1-(2-Methoxyethyl)piperidine-4-carboxylic acid (CAS 773829-96-2) Based on Differentiated Evidence


Design of Soluble and Peripherally-Restricted Drug Candidates

Based on its calculated low lipophilicity (XlogP -2.1) and high polarity (TPSA 49.8 Ų) , this building block is a superior choice for synthesizing lead compounds intended to have high aqueous solubility and low passive membrane permeability. This profile is particularly valuable for designing drugs that act on peripheral targets or for mitigating central nervous system (CNS)-related side effects, in contrast to more lipophilic alkyl analogs.

Streamlined Synthesis of Complex Molecules via Carboxylic Acid Coupling

The compound's free carboxylic acid functionality, combined with the inert 2-methoxyethyl group that avoids the synthetic complications of an unprotected hydroxyl [1], makes it an ideal, ready-to-use coupling partner. It can be directly incorporated into amide or ester linkages without the need for protecting group manipulations, accelerating synthesis in medicinal chemistry and process chemistry laboratories.

Exploration of Intellectual Property Space in Piperidine-Based Therapeutics

Given its citation as an intermediate in a US patent application for novel therapeutic compounds [2], this specific building block is highly relevant for pharmaceutical R&D teams and contract research organizations (CROs) engaged in the synthesis and profiling of novel piperidine derivatives. Procuring this exact compound is essential for replicating patented synthetic routes or exploring the surrounding chemical space for new drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.